4-Aminobutyronitrile monohydrochloride

説明

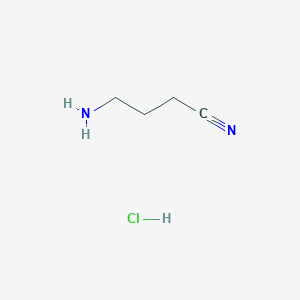

Structure

3D Structure of Parent

特性

IUPAC Name |

4-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGZMPVIXFJEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166801 | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-90-8 | |

| Record name | Butanenitrile, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyronitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyronitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is 4-Aminobutyronitrile monohydrochloride

An In-depth Technical Guide to 4-Aminobutyronitrile Monohydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminobutyronitrile monohydrochloride, a versatile chemical intermediate with significant applications in organic synthesis and biomedical research. We will delve into its fundamental properties, synthesis, biochemical mechanisms, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Bifunctional Building Block

4-Aminobutyronitrile monohydrochloride, also known as γ-Aminobutyronitrile hydrochloride, is a white crystalline powder that serves as a crucial building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure is characterized by a four-carbon chain containing both a primary amine (-NH2) and a nitrile (-C≡N) functional group.[2] This bifunctionality allows it to participate in a diverse range of chemical reactions, making it a valuable intermediate for constructing more complex molecular architectures.[2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Beyond its role as a synthetic intermediate, the aminonitrile moiety is of significant interest due to its biological activities, most notably as an inhibitor of lysyl oxidase, an enzyme critical to the formation of the extracellular matrix. This inhibitory action connects it to the pathological condition known as lathyrism.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key properties of 4-Aminobutyronitrile monohydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-aminobutanenitrile;hydrochloride | PubChem[3] |

| Synonyms | γ-Aminobutyronitrile hydrochloride, 4-Aminobutanenitrile hydrochloride | LookChem[1], CymitQuimica[2] |

| CAS Number | 16011-90-8 | PubChem[3] |

| Molecular Formula | C₄H₉ClN₂ | PubChem[3] |

| Molecular Weight | 120.58 g/mol | PubChem[3], gsmsds[4] |

| Appearance | White crystalline powder | LookChem[1] |

| Solubility | Soluble in polar solvents like water and alcohols | CymitQuimica[2] |

| InChI | InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H | PubChem[3] |

| SMILES | C(CC#N)CN.Cl | PubChem[3] |

Synthesis and Characterization

The hydrochloride salt of 4-aminobutyronitrile is typically prepared from its free base, 4-aminobutyronitrile. The synthesis is a straightforward acid-base reaction, valued for its high yield and purity of the final product.

Experimental Protocol: Synthesis of 4-Aminobutyronitrile Monohydrochloride

This protocol is based on a method described in Synthetic Communications and demonstrates a common laboratory-scale preparation.[5]

Causality of Experimental Choices:

-

Inert Atmosphere (N₂): The use of a nitrogen stream is crucial to prevent atmospheric moisture from reacting with the generated hydrochloric acid gas and the reactants.

-

Cooling (4°C): The reaction of HCl gas with the amine is exothermic. Cooling the reaction vessel helps to control the reaction rate, prevent side reactions, and ensure the stability of the product.

-

Anhydrous Solvent (Chloroform): Chloroform is used as the solvent. It is essential that the solvent is dry to prevent the hydrolysis of the nitrile group.

-

In-situ HCl Gas Generation: Generating HCl gas in-situ from sulfuric acid and ammonium chloride provides a controlled and anhydrous source of the acid, which is critical for obtaining a clean product.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminobutyronitrile (1.0 equiv) in anhydrous chloroform in a two-neck round-bottom flask equipped with a drying tube and a gas inlet.

-

Cooling: Place the flask in an ice bath to cool the solution to 4°C.

-

HCl Gas Generation and Introduction: In a separate apparatus, slowly add concentrated sulfuric acid (H₂SO₄) to ammonium chloride (NH₄Cl) to generate hydrochloric acid (HCl) gas. Carry the generated HCl gas through the reaction solution via a stream of dry nitrogen (N₂) gas for approximately 20-30 minutes while maintaining the temperature at 4°C.

-

Precipitation: The product, 4-aminobutyronitrile monohydrochloride, will precipitate as a white solid.

-

Isolation: Remove the solvent under a stream of nitrogen.

-

Drying: Dry the resulting white solid under reduced pressure for at least 2 hours to remove any residual solvent. A typical yield for this reaction is around 85%.[5]

Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

¹H NMR: Confirms the proton environment of the molecule.[5]

-

¹³C NMR: Confirms the carbon skeleton.[5]

-

FTIR: Identifies the characteristic functional groups, notably the N-H stretch of the ammonium salt and the C≡N stretch of the nitrile.[5]

Caption: Workflow for the synthesis of 4-Aminobutyronitrile HCl.

Biochemical Mechanism of Action: Lysyl Oxidase Inhibition

The primary biochemical significance of 4-aminobutyronitrile and related compounds like β-aminopropionitrile (BAPN) lies in their ability to inhibit lysyl oxidase (LOX).[6][7]

-

The Role of Lysyl Oxidase (LOX): LOX is a copper-dependent enzyme that is essential for the structural integrity of connective tissues.[6] It catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process forms highly reactive aldehyde groups, which then spontaneously undergo condensation reactions to form stable covalent cross-links. These cross-links are vital for the tensile strength and elasticity of the extracellular matrix (ECM).[8][9]

-

Mechanism of Inhibition: Aminonitriles like BAPN act as irreversible, mechanism-based inhibitors of LOX.[7][10] The primary amine group is crucial for this activity. The inhibitor is thought to bind to the active site of the enzyme, where it is oxidized by LOX. This generates a reactive species that then covalently bonds to the enzyme, rendering it inactive. This irreversible inhibition prevents the cross-linking of collagen and elastin, leading to weakened connective tissue.[10]

-

Pathophysiological Consequences: Lathyrism: The consumption of large quantities of legumes containing BAPN or similar compounds causes a condition called lathyrism.[6] Osteolathyrism, the form caused by LOX inhibition, is characterized by skeletal deformities and aortic aneurysms due to the compromised integrity of bone and blood vessel connective tissue.[6]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]

- 3. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-aminobutyronitrile monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Lathyrism - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimized Synthesis of 4-Aminobutanenitrile Hydrochloride: Process Control and Impurity Management

Executive Summary

4-Aminobutanenitrile hydrochloride (

This guide addresses the primary synthetic challenge: preventing intramolecular cyclization. The free base, 4-aminobutanenitrile, is thermodynamically predisposed to cyclize into 1-pyrroline (and subsequently pyrrolidine derivatives) under neutral or basic conditions. This guide details a robust, scalable protocol that prioritizes the immediate stabilization of the amine as the hydrochloride salt, ensuring high yield and purity.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Specification |

| IUPAC Name | 4-Aminobutanenitrile hydrochloride |

| Common Name | |

| CAS Number | 14406-20-3 |

| Molecular Formula | |

| Molecular Weight | 120.58 g/mol |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes.[1] |

| Stability | Hygroscopic.[2] Stable as HCl salt; free base is unstable (cyclizes). |

Strategic Pathways

We evaluate two primary routes based on scale and purity requirements:

-

Route A (Industrial/Scalable): Ammonolysis of 4-chlorobutyronitrile. This is the most atom-economical route but requires high-pressure equipment and rigorous pH control during workup.

-

Route B (High Purity/Lab Scale): Gabriel Synthesis via

-(3-bromopropyl)phthalimide. This route avoids polymerization and secondary amine formation but has lower atom economy.

Detailed Protocol: Route A (Ammonolysis)

This protocol is optimized for a 100g scale batch. It utilizes a high molar excess of ammonia to suppress the formation of the secondary amine dimer (

Reaction Scheme & Logic

The nucleophilic substitution of the chloride by ammonia follows

Figure 1: Reaction pathway highlighting the critical diversion point where the unstable free base must be trapped as the salt.

Materials & Equipment

-

Reagents: 4-Chlorobutyronitrile (98%), Methanolic Ammonia (7N or saturated), Hydrogen Chloride (4M in Dioxane or gas), Diethyl Ether (anhydrous).

-

Equipment: 500mL High-pressure autoclave (Hastelloy or Stainless Steel), Rotary Evaporator, Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution[3][4]

-

Charge: Load the autoclave with 4-chlorobutyronitrile (103.6 g, 1.0 mol).

-

Add Reagent: Carefully add chilled methanolic ammonia (7N, 1.5 L, ~10.5 mol). Note: The large excess is non-negotiable to prevent dimerization.

-

Reaction: Seal the autoclave and heat to 70°C . Maintain stirring at 500 RPM for 12 hours. Internal pressure will rise (typically 3–6 bar).

-

Cooling: Cool the reactor to <5°C using an ice/water bath before venting.

Step 2: Solvent Swap & Purification (The "Critical Step")

Standard evaporation leads to cyclization. We must remove ammonia without heating the free base significantly.

-

Concentration: Transfer the mixture to a rotary evaporator. Remove methanol and excess ammonia under reduced pressure at bath temperature <30°C . Do not distill to dryness; leave a concentrated oil.

-

Extraction: Dissolve the residue in cold Dichloromethane (DCM, 500 mL).

-

Filtration: The byproduct

will precipitate. Filter off the solid ammonium chloride. -

Drying: Dry the DCM filtrate over anhydrous

for 15 minutes. Filter again.

Step 3: Salt Formation

-

Acidification: Cool the DCM solution to 0°C.

-

Addition: Dropwise add HCl (4M in Dioxane) or bubble anhydrous HCl gas through the solution.

-

Observation: A white precipitate of 4-aminobutanenitrile hydrochloride will form immediately. Continue addition until pH is strongly acidic (<2).

-

Isolation: Filter the white solid under a nitrogen blanket (hygroscopic!).

-

Wash: Wash the filter cake with cold anhydrous diethyl ether (

) to remove unreacted nitrile and traces of pyrroline. -

Drying: Dry in a vacuum desiccator over

.

Analytical Characterization & Validation

To validate the synthesis, you must confirm the integrity of the linear chain and the presence of the nitrile group.

| Technique | Expected Signal | Diagnostic Value |

| IR Spectroscopy | 2250 cm⁻¹ (Sharp) | Confirms presence of Nitrile ( |

| IR Spectroscopy | 3000-2800 cm⁻¹ (Broad) | Ammonium salt ( |

| ¹H NMR ( | ||

| ¹H NMR ( | ||

| ¹H NMR ( | ||

| Melting Point | 145–150°C (Dec) | Sharp melting point indicates high purity. Broad range suggests |

Impurity Profile & Troubleshooting

The most common failure mode is the formation of 1-pyrroline or 2-pyrrolidone .

Figure 2: Troubleshooting logic for common synthetic failures.

-

Issue: Product is a sticky oil that won't crystallize.

-

Cause: Presence of residual solvent or formation of the secondary amine dimer.

-

Remedy: Recrystallize from minimal hot methanol/ethanol and precipitate with excess diethyl ether.

-

-

Issue: Loss of Nitrile peak in IR.

-

Cause: Hydrolysis of the nitrile to the amide (GABA-amide) due to presence of water during the HCl addition.

-

Remedy: Ensure all solvents (DCM, Ether, Dioxane) are strictly anhydrous.

-

Safety & Toxicology (E-E-A-T)

-

4-Chlorobutyronitrile: Highly toxic. Metabolizes to release cyanide ions in vivo. Handle in a fume hood with appropriate PPE (gloves, goggles).

-

Ammonia: High-pressure hazard. Ensure autoclave burst discs are rated correctly.

-

Product Handling: The hydrochloride salt is an irritant but significantly less volatile than the free base. However, it should be treated as a potential GABAergic agent; avoid inhalation of dust.

References

-

Preparation of Amino-Nitriles

- Source: Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General reference for ammonolysis of halides).

- Relevance: Establishes the baseline for substitution with ammonia.

-

Cyclization Kinetics of 4-aminobutyronitrile

- Source:Journal of the American Chemical Society, "Kinetics of the Cyclization of 4-Aminobutyronitrile", Vol 78, 1956.

- Relevance: Provides the mechanistic proof for the instability of the free base.

-

Synthesis of GABA Analogues (Patent)

- Source: US Patent 4,003,924, "Process for the prepar

- Relevance: Describes the hydrolysis of the nitrile, confirming the nitrile as a stable intermedi

-

Safety Data Sheet (SDS)

- Source: PubChem Labor

- Relevance: Critical toxicity data for the starting m

Sources

4-Aminobutyronitrile monohydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Aminobutyronitrile Monohydrochloride for Researchers and Drug Development Professionals

Introduction

4-Aminobutyronitrile monohydrochloride is a versatile chemical intermediate of significant interest to the scientific community, particularly those engaged in organic synthesis and pharmaceutical development. As a bifunctional molecule, possessing both a primary amine and a nitrile group, it serves as a valuable building block for the synthesis of a diverse range of more complex, biologically active compounds. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

This guide provides a comprehensive overview of 4-aminobutyronitrile monohydrochloride, detailing its physicochemical properties, synthesis, applications in drug discovery, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively and safely utilize this compound in their work. The presence of the aminonitrile scaffold is a recognized pharmacophore in several therapeutic areas, underscoring the relevance of this compound in modern medicinal chemistry.[1]

Physicochemical Properties

4-Aminobutyronitrile monohydrochloride is a white solid.[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C4H9ClN2 | [2][3] |

| Molecular Weight | 120.58 g/mol | [3][4] |

| CAS Number | 16011-90-8 | [2][3][4] |

| IUPAC Name | 4-aminobutanenitrile;hydrochloride | [3] |

| Synonyms | 4-aminobutanenitrile hydrochloride, 3-aminopropylcyanide hydrochloride | [3] |

| Appearance | White solid | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [5] |

Spectroscopic Data

The structural identity of 4-aminobutyronitrile monohydrochloride can be confirmed through various spectroscopic techniques. The following data has been reported in the literature:

-

¹H NMR (599 MHz, D₂O): δ 3.13 (t, J = 7.6 Hz, 2H), 2.65 (t, J = 7.2 Hz, 2H), 2.11 - 2.02 (m, 2H) ppm.[2]

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.13 (s, 3H), 2.89 - 2.77 (m, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.88 (p, J = 7.3 Hz, 2H) ppm.[2]

-

¹³C NMR (126 MHz, DMSO-d₆): δ 123.02, 40.72, 26.15, 16.97 ppm.[2]

-

FTIR (ATR mode): 3450 (N-H), 3013 (N-H), 2841 (C-H), 2250 (C≡N), 1656 (N-H) cm⁻¹.[2]

Synthesis of 4-Aminobutyronitrile Monohydrochloride

A common laboratory-scale synthesis of 4-aminobutyronitrile monohydrochloride involves the treatment of the free base, 4-aminobutyronitrile, with hydrochloric acid. A detailed protocol is provided below.

Experimental Protocol

Objective: To synthesize 4-aminobutyronitrile monohydrochloride from 4-aminobutyronitrile.

Materials:

-

4-Aminobutyronitrile

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄)

-

Ammonium chloride (NH₄Cl)

-

Nitrogen gas (N₂)

-

Two-neck round-bottom flask

-

Drying tube

-

Gas bubbling apparatus

Procedure:

-

Dissolve 4-aminobutyronitrile (1 equivalent) in chloroform in a two-neck round-bottom flask equipped with a drying tube.[2]

-

Prepare a stream of hydrochloric acid (HCl) gas by the slow addition of sulfuric acid onto ammonium chloride.[2]

-

Bubble the generated HCl gas through the chloroform solution, carried by a stream of nitrogen gas, for approximately 20 minutes while cooling the reaction flask at 4°C.[2]

-

Remove the solvent under a stream of nitrogen gas.[2]

-

Dry the resulting residue under reduced pressure for 2 hours to yield 4-aminobutyronitrile monohydrochloride as a white solid.[2]

Caption: Synthesis workflow for 4-aminobutyronitrile monohydrochloride.

Applications in Drug Development

The nitrile group is a key pharmacophore in numerous approved drugs and clinical candidates.[6] Its presence can influence a molecule's polarity, metabolic stability, and ability to interact with biological targets. 4-Aminobutyronitrile, as a precursor to various heterocyclic systems, is of particular interest in medicinal chemistry.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent class of drugs for the treatment of type 2 diabetes are the dipeptidyl peptidase-4 (DPP-4) inhibitors.[7] Many of these inhibitors, such as vildagliptin and saxagliptin, feature a cyanopyrrolidine scaffold.[1][7] The underlying chemistry of utilizing an aminonitrile functional group is a central principle in the design and synthesis of these molecules.[1] The nitrile group in these inhibitors often forms a reversible covalent bond with a key serine residue in the active site of the DPP-4 enzyme, leading to its inhibition.

Other Potential Therapeutic Areas

The versatility of the aminonitrile scaffold suggests its potential utility in the development of other therapeutic agents:

-

Cathepsin Inhibitors: Peptide nitriles have been investigated as reversible inhibitors of cathepsins, a class of proteases implicated in various diseases.

-

Anticonvulsants: The related compound, 2-aminobutanenitrile, is a key precursor in the synthesis of the antiepileptic drugs Levetiracetam and Brivaracetam.[1]

-

Anti-inflammatory Agents: Nitrile-containing compounds have been explored as inhibitors of phosphodiesterases (PDEs), which have therapeutic potential for inflammatory conditions such as asthma and COPD.[7]

Caption: Potential applications of the aminonitrile scaffold in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-aminobutyronitrile monohydrochloride. The following guidelines are based on best practices for handling aminonitrile compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear an appropriate respirator.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[8][9] Avoid generating dust.[8][9] Do not breathe dust, vapor, mist, or gas.[8] Wash hands thoroughly after handling.[8][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12]

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.

Accidental Release Measures

-

Spills: For minor spills, sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8][9] For major spills, evacuate the area and ensure adequate ventilation.[9] Prevent the spillage from entering drains or watercourses.[10][12]

References

-

Global Substance Registration System. 4-AMINOBUTYRONITRILE MONOHYDROCHLORIDE. [Link]

-

PubChem. 4-Aminobutyronitrile monohydrochloride. [Link]

-

PubChem. 4-Aminobutanenitrile. [Link]

-

European Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]

-

Loba Chemie. 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-aminobutyronitrile monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Aminobutyronitrile Monohydrochloride

Introduction

4-Aminobutyronitrile monohydrochloride is a valuable building block in synthetic organic chemistry and drug discovery, serving as a precursor for a variety of biologically active molecules. As a bifunctional compound containing both a primary amine and a nitrile group, its reactivity is key to its utility. However, these same functional groups render the molecule susceptible to degradation if not handled and stored with the requisite scientific rigor. The integrity of any research or development program hinges on the quality of its starting materials. Ensuring the stability of 4-aminobutyronitrile monohydrochloride is therefore not merely a matter of good housekeeping, but a prerequisite for reproducible and reliable experimental outcomes.

This guide provides a comprehensive overview of the factors influencing the stability of 4-aminobutyronitrile monohydrochloride. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to maintain compound integrity from procurement to final reaction. We will explore the intrinsic chemical liabilities of the molecule, detail field-proven storage and handling protocols, and provide methodologies for verifying its stability over time.

Physicochemical Properties: The Foundation of Stability

Understanding the fundamental properties of 4-aminobutyronitrile monohydrochloride is essential to predicting its behavior under various conditions. The molecule exists as a hydrochloride salt, a formulation that significantly influences its properties, particularly its solubility and hygroscopicity, compared to the freebase form.

| Property | Value | Source |

| Chemical Formula | C₄H₉ClN₂ | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Soluble in polar solvents like water | [3] |

| pKa (Predicted) | 8.89 ± 0.10 (for the conjugate acid of the amine) | [4] |

| Melting Point | Not consistently reported; varies with purity | - |

Critical Factors Governing Stability

The long-term stability of 4-aminobutyronitrile monohydrochloride is a function of its environment. Several key factors can initiate or accelerate degradation pathways, compromising sample purity.

Hygroscopicity: The Primary Challenge

The most significant and immediate threat to the stability of 4-aminobutyronitrile monohydrochloride is its affinity for atmospheric moisture. As an amine salt, it is inherently hygroscopic, readily absorbing water from the air.[5][6] This absorbed moisture is not a passive contaminant; it acts as a reactant and a medium for degradative reactions.

-

Causality: The presence of water can initiate the hydrolysis of the nitrile functional group, the most probable degradation pathway. This reaction proceeds in a stepwise manner, first forming 4-aminobutyramide and subsequently 4-aminobutanoic acid (GABA), a neurologically active compound whose presence as an impurity can have significant consequences in biological assays. The acidic nature of the hydrochloride salt can catalyze this hydrolysis.

Thermal Stability

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of any potential degradation.

-

Causality: Beyond accelerating hydrolysis, excessive heat can lead to thermal decomposition. The decomposition of nitrile-containing compounds can be complex and may liberate toxic gases, including hydrogen cyanide (HCN) and ammonia, particularly at temperatures exceeding its melting point.[7] While stable under normal ambient temperatures, long-term storage at elevated temperatures is ill-advised.

Photostability

While not as pronounced a risk as moisture, exposure to high-energy light, particularly in the UV spectrum, can contribute to degradation over time.

-

Causality: UV radiation can promote the formation of free radicals, initiating chain reactions that can lead to polymerization or other unpredictable side products. General best practices for storing complex organic molecules involve protection from light to mitigate these risks.[8][9]

Chemical Incompatibility

4-Aminobutyronitrile monohydrochloride is incompatible with certain classes of chemicals. Co-storage or mixing can lead to vigorous and potentially hazardous reactions.

-

Incompatible Materials:

-

Strong Bases: Will neutralize the hydrochloride salt, liberating the more reactive and potentially less stable freebase, 4-aminobutyronitrile. This can also vigorously catalyze nitrile hydrolysis and other reactions.

-

Strong Oxidizing Agents: Can react exothermically with the amine and alkyl portions of the molecule.

-

Strong Acids: While it is a hydrochloride salt, exposure to stronger acids or highly acidic conditions could promote unwanted side reactions.

-

Potential Degradation Pathway: Nitrile Hydrolysis

The primary anticipated degradation pathway for 4-aminobutyronitrile monohydrochloride in the presence of water is the hydrolysis of the nitrile group. This process converts the cyano group into a carboxylic acid, fundamentally altering the molecule's chemical identity and utility.

Caption: Proposed primary degradation pathway for 4-Aminobutyronitrile monohydrochloride.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of 4-aminobutyronitrile monohydrochloride. These protocols are designed to mitigate the risks outlined in the previous section.

Long-Term Storage

For archival purposes or storage periods exceeding one month, the following conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to +4°C | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light.[10] |

| Location | Dry, well-ventilated, secure chemical storage area | Ensures a controlled environment and prevents exposure to incompatible materials.[2][11] |

Protocol:

-

Upon receipt, verify the container seal is intact.

-

If the material is to be subdivided, perform this operation in a glove box or a controlled, low-humidity environment.

-

Place the primary container inside a secondary, sealed container with a desiccant (e.g., silica gel packets).

-

Store in a designated freezer or refrigerator that is not used for food or beverages.

Short-Term Handling (In-Use)

When the compound is actively being used in the laboratory, precautions must be taken to minimize exposure to the ambient environment.

Protocol:

-

Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Weigh the required amount of material swiftly and immediately reseal the container.

-

If possible, flush the container headspace with an inert gas before resealing.

-

Do not leave the container open on the bench.

Personal Protective Equipment (PPE)

Due to the toxic nature of nitrile compounds, appropriate PPE is essential.[11][12]

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[13]

-

Body Protection: A lab coat is required.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the powder.[2]

Self-Validating System: Protocols for Stability Assessment

To ensure the continued integrity of 4-aminobutyronitrile monohydrochloride, especially for lots that have been stored for extended periods or subjected to suboptimal conditions, a self-validating assessment should be performed.

Caption: Workflow for the periodic stability assessment of 4-Aminobutyronitrile monohydrochloride.

Protocol 1: Visual Inspection

-

Objective: To provide a rapid, qualitative assessment of potential gross degradation.

-

Methodology:

-

Observe the material in its container.

-

Check for Color Change: The material should be a white to pale yellow powder.[2] Any significant darkening (e.g., to brown or black) indicates potential degradation or contamination.

-

Check for Physical State: The powder should be free-flowing. The presence of hard clumps or a sticky, syrupy consistency is a strong indicator of significant moisture absorption.

-

Protocol 2: Karl Fischer Titration

-

Objective: To quantify the water content, directly assessing the impact of hygroscopicity.

-

Methodology:

-

Use a calibrated coulometric or volumetric Karl Fischer titrator.

-

Accurately weigh a sample of the compound (typically 10-50 mg) and introduce it into the titration vessel.

-

Run the titration according to the instrument's standard operating procedure.

-

Interpretation: A water content of >0.5% w/w suggests suboptimal storage and an increased risk of hydrolysis. A fresh, properly stored lot should have a water content of <0.1% w/w.

-

Protocol 3: Purity Assessment by Reverse-Phase HPLC

-

Objective: To provide a quantitative measure of purity and to detect the presence of degradation products like GABA.

-

Methodology:

-

Sample Preparation: Accurately prepare a solution of the compound in a suitable diluent (e.g., 10% acetonitrile in water) at a concentration of ~1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Causality & Interpretation: 4-Aminobutyronitrile is a small, polar molecule and will elute early. The potential hydrolysis product, GABA, is even more polar and would elute very close to the solvent front under these conditions. A purity of <98% or the appearance of new peaks over time indicates significant degradation.

-

Conclusion

The chemical integrity of 4-aminobutyronitrile monohydrochloride is paramount for its successful application in research and development. Its primary vulnerability is hygroscopicity, which can lead to nitrile hydrolysis. This liability, along with sensitivities to heat and light, can be effectively managed through the implementation of rigorous storage and handling protocols. By storing the compound under cold, dry, and inert conditions and by employing routine analytical verification, researchers can ensure the reliability of their results and the long-term value of this important chemical reagent.

References

- Apollo Scientific. (n.d.). 4-Aminobenzonitrile Safety Data Sheet. Retrieved from Apollo Scientific website.

- Capon, P. K., Avery, T. D., Purdey, M. S., & Abell, A. D. (2021). Synthesis of 4-aminobutanenitrile hydrochloride. Synthetic Communications, 51(3), 428-436. Sourced from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6258079.htm]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from Cole-Parmer website. [Link: https://www.coleparmer.com/sds/AC16447_sds.pdf]

- CymitQuimica. (n.d.). CAS 32754-99-7: 4-Aminobutanenitrile. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/cas/32754-99-7]

- Guidechem. (n.d.). 4-aminobutyronitrile 32754-99-7 wiki. Retrieved from Guidechem website. [Link: https://www.guidechem.com/wiki/4-aminobutyronitrile-cas-32754-99-7.html]

- Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from Free Chemistry Online. [Link: https://www.chemistryscl.com/acetonitrile-hazards/index.html]

- Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from Carl ROTH website. [Link: https://www.carlroth.com/medias/SDB-8721-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzY1NjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU4MTg5ODc1NTAucGRmfGU3YjM4ZWMxZGIyZWM0ZTAxZDEyYjQ0YjJmY2Y5YjU3YjYyZWE1YjQzYjU1ZWYzYjYxN2Y4YjY3ZWM0NzQxYjI]

- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Retrieved from Carl ROTH website. [Link: https://www.carlroth.com/medias/SDB-8721-GB-EN.pdf]

- CymitQuimica. (n.d.). Safety Data Sheet: (S)-3-Aminobutanenitrile hydrochloride. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/sds/DA003ABT.pdf]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014915, 4-Aminobutyronitrile monohydrochloride. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobutyronitrile-monohydrochloride]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122953, 4-Aminobutanenitrile. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/122953]

- ChemicalBook. (2023, May 9). 4-aminobutyronitrile | 32754-99-7. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6258079.htm]

- Danger, A., et al. (2023). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics. Sourced from ResearchGate. [Link: https://www.researchgate.net/publication/372986423_Experimental_investigation_of_aminoacetonitrile_formation_through_the_Strecker_synthesis_in_astrophysical-like_conditions_Reactivity_of_methanimine_CH2NH_ammonia_NH3_and_hydrogen_cyanide_HCN]

- Eastwest Medico. (2023, August 20). The Ultimate Guide to Properly Storing Nitrile Gloves. Retrieved from Eastwest Medico. [Link: https://eastwestmedico.com/the-ultimate-guide-to-properly-storing-nitrile-gloves/]

- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. [Diagram]. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Proposed-pathway-of-4-aminopyridine-degradation-by-the-enrichment-culture-I_fig2_221946399]

- S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly. Retrieved from S&G Gloves. [Link: https://sggloves.com/blogs/news/how-to-store-nitrile-gloves-properly]

- Peng, C., et al. (2016). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/27552485/]

- Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. Sourced from NRC Publications Archive. [Link: https://nrc-publications.canada.ca/eng/view/object/?id=c083690b-60b1-4f10-863a-2325078508e7]

- National Center for Biotechnology Information. (n.d.). 4-aminobutyrate degradation | Pathway. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.

- Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles. Nature Communications, 8(1), 1-9. Sourced from ResearchGate. [Link: https://www.researchgate.net/publication/318228394_Revising_the_hygroscopicity_of_inorganic_sea_salt_particles]

- NIOSH. (n.d.). Nitriles. CDC Stacks. [Link: https://stacks.cdc.gov/view/cdc/5225]

- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from Princeton University. [Link: https://ehs.princeton.edu/sites/ehs/files/media_files/Safe%20handling%20of%20organolithium%20compounds.pdf]

- ResearchGate. (n.d.). Hygroscopic properties and compositional evolution of internally mixed sodium nitrate-amino acid aerosols. [Request PDF]. Retrieved from ResearchGate. [Link: https://www.researchgate.

- Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link: https://pubmed.ncbi.nlm.nih.gov/25543285/]

- Cai, J., et al. (2014). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor. Journal of Aerosol Science. Sourced from ResearchGate. [Link: https://www.researchgate.net/publication/262522771_Hygroscopicity_and_evaporation_of_ammonium_chloride_and_ammonium_nitrate_Relative_humidity_and_size_effects_on_the_growth_factor]

- Arora, P. K., & Bae, H. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Bioresource technology, 152, 520-523. [Link: https://www.sciencedirect.com/science/article/pii/S096085241301777X]

Sources

- 1. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]

- 4. 4-aminobutyronitrile | 32754-99-7 [chemicalbook.com]

- 5. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. The Ultimate Guide to Storing Nitrile Gloves | Eastwest Medico [ewmedico.com]

- 9. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]

- 10. carlroth.com [carlroth.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to the Safe Handling of 4-Aminobutyronitrile Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-Aminobutyronitrile Monohydrochloride. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and best laboratory practices to ensure the well-being of personnel and the integrity of research.

Section 1: Chemical and Toxicological Profile

4-Aminobutyronitrile monohydrochloride is a bifunctional molecule containing both a primary amine and a nitrile group.[1] This structure makes it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] However, its chemical nature also presents specific hazards that must be managed with care.

Chemical Identification

| Property | Value | Source |

| Chemical Name | 4-Aminobutanenitrile hydrochloride | [2] |

| Synonyms | 3-aminopropylcyanide hydrochloride, 4-Aminobutyronitrile HCl | [2] |

| CAS Number | 16011-90-8 | [2] |

| Molecular Formula | C4H9ClN2 | [2] |

| Molecular Weight | 120.58 g/mol | [2][3] |

Physical and Chemical Properties

The hydrochloride salt is typically a white to pale yellow crystalline powder.[4] It is soluble in polar solvents like water due to the presence of the amino group.[1]

Toxicological Data and Mechanism of Toxicity

The primary toxicological concern with 4-aminobutyronitrile monohydrochloride, as with many nitrile-containing compounds, is its potential to cause harm if not handled properly. It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

The toxicity of nitriles is often associated with their ability to release cyanide in the body. While not all nitriles are equally potent in this regard, it is a critical consideration for all compounds in this class. Cyanide is a potent cellular toxin that can lead to rapid and severe health effects.[7]

Key Health Hazards:

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. This involves identifying potential hazards and implementing appropriate control measures.

GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Primary Routes of Exposure

-

Inhalation: Inhaling dust particles can irritate the respiratory tract.[5][6]

-

Skin Contact: Direct contact can cause skin irritation.[5][6]

-

Eye Contact: The compound can cause serious eye irritation.[5][6]

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, avoid contact with:

-

Strong oxidizing agents

-

Strong bases

-

Strong acids[8]

Also, avoid conditions such as:

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment when working with 4-Aminobutyronitrile Monohydrochloride. The causality behind this workflow is to ensure a proactive, rather than reactive, approach to safety. By identifying hazards and implementing controls before an experiment begins, the potential for incidents is significantly reduced.

Caption: Risk Assessment and Control Workflow.

Section 3: Safe Handling and Engineering Controls

Adherence to standard operating procedures and the use of appropriate controls are paramount.

Standard Operating Procedure for Handling

This protocol is designed to be a self-validating system. Each step includes inherent safety checks to minimize exposure.

-

Preparation:

-

Ensure a Safety Data Sheet (SDS) for 4-aminobutyronitrile monohydrochloride is readily accessible.

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement of the compound in open air.

-

Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.

-

-

Personal Protective Equipment (PPE) Donning:

-

Don appropriate PPE as detailed in the table below. The rationale for specific PPE is to provide a barrier against the primary routes of exposure.

-

-

Weighing and Transfer:

-

Perform all manipulations of the solid compound within the fume hood to contain any dust.[6]

-

Use a spatula to carefully transfer the desired amount to a weigh boat or directly into a reaction vessel. Avoid creating dust by handling the material gently.

-

If dissolving, add the solvent to the solid slowly to prevent splashing.

-

-

Post-Handling:

Personal Protective Equipment (PPE) Selection

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side shields or goggles. A face shield is recommended for larger quantities. | Protects against splashes and dust getting into the eyes.[5][11] |

| Hand | Chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against skin contact. Thin disposable nitrile gloves offer limited protection and should be discarded immediately if contaminated.[11][12] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |

| Respiratory | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of dust.[5][6] |

Engineering Controls

-

Chemical Fume Hood: All work with 4-aminobutyronitrile monohydrochloride should be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[6]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Proper Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]

-

Keep away from sources of heat and direct sunlight.[9]

-

Ensure the storage area is clearly labeled.[13]

Waste Disposal Protocol

-

Segregation: All waste contaminated with 4-aminobutyronitrile monohydrochloride (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.[10]

-

Containerization: Use a robust, leak-proof container with a secure lid. The container must be clearly labeled as hazardous waste, listing the chemical name.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[6][10]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The following flowchart provides a quick reference for responding to a spill. The logic is to first ensure personnel safety, then contain the spill, and finally, clean it up safely.

Caption: Emergency Spill Response Flowchart.

First Aid Measures for Exposure

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][6]

Special Note on Cyanide Exposure: Due to the nitrile group, there is a potential for cyanide poisoning. First responders and medical personnel should be informed of this possibility. Administering 100% oxygen is a critical first aid measure for suspected cyanide exposure.[7][14][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen cyanide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[16]

Section 6: References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-AMINOBUTYRONITRILE MONOHYDROCHLORIDE. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-AMINOBUTYRONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobutyronitrile monohydrochloride. Retrieved from [Link]

-

CHEMM. (n.d.). Hydrogen Cyanide Prehospital Management. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobutyronitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobutanenitrile. Retrieved from [Link]

-

Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure. Retrieved from [Link]

-

Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

-

ScienceDirect. (2025). Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

Green Machine. (n.d.). Nitrile Gloves Recycling and Recycling Equipment. Retrieved from [Link]

-

Medscape. (2025). Cyanide Toxicity Treatment & Management. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

-

SHOWA. (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

-

Woods Hole Oceanographic Institution. (n.d.). Glove Recycling Program – Sustainability Task Force. Retrieved from [Link]

-

ChemSafetyPro. (n.d.). GHS Hazard Statement List. Retrieved from [Link]

-

Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

- 1. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]

- 2. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Hydrogen Cyanide Prehospital Management [chemm.hhs.gov]

- 8. carlroth.com [carlroth.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. earthsafeppe.com [earthsafeppe.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. monash.edu [monash.edu]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. carlroth.com [carlroth.com]

Technical Guide: 4-Aminobutyronitrile Monohydrochloride Solubility & Handling

Executive Summary

This technical guide provides a comprehensive solubility profile and handling framework for 4-Aminobutyronitrile Monohydrochloride , a critical C4 building block used in the synthesis of pyrrolidones and the neurotransmitter

While often treated as a simple intermediate, 4-ABN·HCl exhibits specific physicochemical behaviors—notably hygroscopicity and pH-dependent hydrolytic instability—that can compromise experimental reproducibility. This guide moves beyond basic "soluble/insoluble" binary data to provide thermodynamic context, purification protocols, and stability safeguards.

Part 1: Physicochemical Profile & Solubility Data[5][6]

The Solvation Mechanism

4-ABN·HCl is the hydrochloride salt of a primary amine. Its solubility is governed by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.

-

In Water: The high dielectric constant of water easily overcomes the lattice energy. The

and -

In Alcohols: Solubility remains high due to hydrogen bonding capabilities, though slightly lower than in water.

-

In Non-Polar Solvents: The ionic nature of the salt prevents dissolution in low-dielectric solvents (Ether, Hexane), making these ideal "antisolvents" for purification.

Quantitative Solubility Profile

Note: Data represents functional solubility limits at 25°C. "Freely Soluble" implies >100 mg/mL.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit (25°C) | Application Note |

| Aqueous | Water (deionized) | Very High | > 500 mg/mL | Stock solutions; Hydrolysis risk if stored long-term. |

| Protic Polar | Methanol | High | > 100 mg/mL | Ideal for transfer; Recrystallization solvent. |

| Protic Polar | Ethanol | Moderate | ~ 50 mg/mL | Good for temperature-dependent crystallization. |

| Aprotic Polar | DMSO | High | > 100 mg/mL | Use for biological assays; difficult to remove. |

| Aprotic Polar | Acetonitrile | Low | < 10 mg/mL | Poor solvent; potential antisolvent. |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Primary Antisolvent for precipitation. |

| Non-Polar | Hexane/Heptane | Insoluble | < 0.1 mg/mL | Wash solvent to remove organic impurities. |

Thermodynamic Stability Visualization

The following diagram illustrates the solvation thermodynamics and the competing hydrolysis pathway that researchers must mitigate.

Figure 1: Thermodynamic cycle showing the reversible solvation process vs. the irreversible hydrolysis degradation pathway.

Part 2: Stability & Handling (The "Experience" Pillar)

The Hydrolysis Trap

A common failure mode in 4-ABN·HCl usage is the assumption of stability in aqueous solution.

-

Mechanism: The nitrile group (-CN) is susceptible to hydrolysis to an amide and subsequently to a carboxylic acid (GABA).

-

Catalyst: This reaction is acid-catalyzed. Since 4-ABN[1][2][3]·HCl is a salt of a weak base and strong acid, its aqueous solution is naturally acidic (pH ~4–5).

-

Impact: Storing aqueous stock solutions at room temperature for >24 hours can lead to significant accumulation of GABA impurities.

Handling Protocols

-

Hygroscopicity: The salt is hygroscopic. Exposure to humid air causes clumping and eventual deliquescence.

-

Storage: Store at room temperature in a desiccator.

-

Weighing: Weigh quickly; do not leave open on the balance.

-

-

Stock Solution Strategy:

-

Prepare fresh immediately before use.

-

If storage is required, freeze at -20°C (stable for ~1 month).

-

Avoid phosphate buffers if high pH is required; the free base may oil out or polymerize.

-

Part 3: Experimental Protocols

Purification via Recrystallization

If your batch of 4-ABN[4]·HCl has yellowed (oxidation) or contains hydrolysis products, use this Solvent/Antisolvent method. This relies on the high solubility in methanol and near-zero solubility in ether.

Reagents:

-

Crude 4-ABN[2]·HCl

-

Solvent: Methanol (Anhydrous)

-

Antisolvent: Diethyl Ether (or Methyl tert-butyl ether - MTBE)

Workflow Diagram:

Figure 2: Purification workflow utilizing the Methanol/Ether solvent pair.

Step-by-Step Procedure:

-

Dissolution: Place 5.0 g of crude 4-ABN·HCl in a flask. Add warm Methanol (40°C) dropwise with stirring until the solid just dissolves (approx. 15–20 mL).

-

Filtration: If insoluble particles remain (dust/fibers), filter rapidly through a glass frit while warm.

-

Precipitation: While stirring, slowly add Diethyl Ether (or MTBE). The solution will turn cloudy. Continue adding until the cloudiness persists (approx. 20–30 mL).

-

Crystallization: Place the flask in an ice bath (0°C) for 1 hour. White needles should form.

-

Collection: Filter under vacuum. Wash the cake with cold Ether.

-

Drying: Dry in a vacuum desiccator over

or silica gel. Do not oven dry >60°C to avoid nitrile degradation.

Self-Validating Solubility Test

If you are using a non-standard solvent (e.g., a specific buffer), use this protocol to determine solubility limits:

-

Saturation: Add excess 4-ABN·HCl to 1 mL of solvent in a vial.

-

Equilibration: Vortex for 10 minutes at the target temperature.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Remove 100

L of supernatant, evaporate to dryness, and weigh the residue OR dilute and analyze via HPLC.

Part 4: Analytical Validation

How do you prove your compound is pure and dissolved?

-

HPLC: Use a C18 column.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for best results.

-

-

NMR (

):-

Look for the triplet at

~2.6 ppm ( -

Impurity Check: A shift in the triplet signals or appearance of a peak at

~2.3 ppm suggests hydrolysis to GABA.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3014915, 4-Aminobutyronitrile monohydrochloride. Retrieved from [Link]

Sources

Protocol for using 4-Aminobutyronitrile monohydrochloride in synthesis

Executive Summary & Chemical Profile

4-Aminobutyronitrile monohydrochloride (ABN[1]·HCl) is the stable ionic storage form of 4-aminobutyronitrile.[2] It serves as a critical C4 building block in the synthesis of pyrrolidines, GABA analogues, and polyamide monomers.

Unlike its free base counterpart—which is thermodynamically unstable and prone to spontaneous cyclization or polymerization—the hydrochloride salt allows for controlled release of the reactive amine species. This guide details the protocols for "unlocking" the salt to access two divergent synthetic pathways: Cyclization (Ring Closure) to 2-pyrrolidone and Reduction (Chain Extension) to 1,4-diaminobutane.

Chemical Specifications

| Property | Data |

| CAS Number | 16011-90-8 (HCl Salt) / 2447-72-5 (Free Base) |

| Formula | C |

| Molecular Weight | 120.58 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar organics. |

| Key Risk | Spontaneous Cyclization: Upon neutralization (pH > 7), the free amine attacks the nitrile carbon, forming imino-pyrrolidine intermediates that hydrolyze to 2-pyrrolidone. |

Strategic Reaction Pathways

The utility of ABN·HCl lies in the researcher's ability to control the fate of the nitrile group. The following flowchart illustrates the decision matrix for processing ABN·HCl.

Figure 1: Divergent synthetic pathways for 4-Aminobutyronitrile HCl. The green path represents ring closure; the red path represents chain preservation.

Handling & Safety Protocols

Critical Safety Notice: While ABN·HCl is a salt, it contains a nitrile moiety. Under strong oxidative or metabolic conditions, it may release cyanide.

-

Hygroscopicity: The salt is extremely hygroscopic. Weighing must be performed quickly or in a glovebox. Wet ABN·HCl becomes sticky and difficult to transfer.

-

In Situ Neutralization: Never neutralize ABN·HCl until the exact moment of reaction. Storing the free base leads to oligomerization.

Protocol A: Base-Induced Cyclization to 2-Pyrrolidone

This protocol utilizes the "intramolecular trap" mechanism. By neutralizing the salt, the amine becomes nucleophilic and attacks the nitrile. Hydrolysis of the resulting imine yields the lactam.

Mechanism: Deprotonation

Materials

-

Sodium Hydroxide (NaOH) pellets (11 mmol, 0.44 g)

-

Solvent: Water (5 mL) or Ethanol/Water (1:1)

-

Equipment: Reflux condenser, pH paper.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.21 g of ABN·HCl in 5 mL of water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add NaOH (1.1 equivalents) while stirring. Monitor pH; ensure it reaches >10.

-

Observation: A slight exotherm may occur.

-

-

Cyclization (Reflux): Heat the mixture to reflux (100°C) for 2–4 hours.

-

Monitoring: Evolution of ammonia gas (detectable by smell or damp litmus paper turning blue at the condenser outlet) indicates the hydrolysis of the intermediate imine is proceeding.

-

-

Workup:

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Distillation (vacuum) yields pure 2-pyrrolidone.

Protocol B: Catalytic Reduction to 1,4-Diaminobutane (Putrescine)

To preserve the linear chain and reduce the nitrile to a primary amine, cyclization must be suppressed. This requires rapid hydrogenation and the presence of ammonia to prevent secondary amine formation.

Mechanism: Nitrile Hydrogenation via Metal Catalyst.

Materials

-

Catalyst: Raney Nickel (Active slurry, ~10 wt% loading)

-

Solvent: Methanol saturated with Ammonia (7N NH

in MeOH)[10] -

Hydrogen Source: H

gas (50–100 psi)

Step-by-Step Methodology

-

Catalyst Preparation: Wash Raney Nickel (approx. 200 mg) with methanol 3 times (under inert atmosphere, do not let dry).

-

Substrate Loading: In a hydrogenation pressure vessel (Parr reactor), dissolve ABN·HCl in ammoniacal methanol.

-

Why Ammonia? It suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

-

Why Salt? Using the HCl salt directly in ammoniacal methanol effectively generates the free base in situ under hydrogen pressure, minimizing pre-reaction cyclization.

-

-

Reaction:

-

Purge vessel with N

(3x) then H -

Pressurize to 50–100 psi (3.5–7 bar) H

. -

Stir vigorously at room temperature or mild heat (40°C) for 6–12 hours.

-

-

Workup:

-

Safety: Filter catalyst through Celite under an inert blanket (Raney Ni is pyrophoric).

-

Concentrate the filtrate to remove ammonia and methanol.

-

The residue is the crude 1,4-diaminobutane hydrochloride. Basify with NaOH and extract/distill if the free amine is required.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cyclization) | Incomplete hydrolysis of the intermediate amidine. | Increase reflux time; ensure vigorous ammonia evolution has ceased. |

| Oligomer Formation | Free base existed too long before reaction. | Do not neutralize ABN·HCl until the reactor is at temperature or H |

| Secondary Amines (Reduction) | Lack of ammonia in solvent. | Use 7N NH |

| Sticky Solid (Handling) | Moisture absorption. | Dry ABN·HCl in a vacuum desiccator over P |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3014915, 4-Aminobutyronitrile monohydrochloride. Retrieved from [Link]

-

Tabor, H., & Tabor, C. W. (1969).[12] Formation of 1,4-diaminobutane and of spermidine by an ornithine auxotroph of Escherichia coli.[12] Journal of Biological Chemistry, 244(9), 2286-2292.[12] Retrieved from [Link]

-

Carl Roth. (2025).[13] Safety Data Sheet: 4-Aminobenzonitrile (Analogous Nitrile Safety). Retrieved from [Link]

Sources

- 1. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Formation of 1,4-diaminobutane and of spermidine by an ornithine auxotroph of Escherichia coli grown on limiting ornithine or arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

Application Notes and Protocols: The Reaction of 4-Aminobutyronitrile Monohydrochloride with Aldehydes

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic construction of molecular scaffolds is paramount. 4-Aminobutyronitrile, a bifunctional building block, presents a unique combination of a primary amine and a nitrile group, enabling a diverse range of chemical transformations.[1][2] Its monohydrochloride salt is the common, stable form for laboratory use.[3][4] The reactivity of the primary amino group with aldehydes is a cornerstone of its synthetic utility, providing a robust entry point to a variety of nitrogen-containing compounds.[5][6]

This guide provides an in-depth exploration of the two primary transformations involving 4-aminobutyronitrile and aldehydes: the formation of imines (Schiff bases) and the subsequent, highly valuable, one-pot reductive amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the application of the resulting products as critical intermediates in the synthesis of pharmacologically relevant structures, such as substituted pyrrolidines.[7][8][9]

Core Mechanistic Principles

The reaction between 4-aminobutyronitrile and an aldehyde is a classic example of nucleophilic addition to a carbonyl group. The outcome is determined by the subsequent steps and reagents employed.

Part 1: Imine (Schiff Base) Formation

The initial condensation of a primary amine with an aldehyde yields an imine, a compound containing a carbon-nitrogen double bond.[10][11] This reaction is reversible and typically catalyzed by a mild acid.[6][12]

The Mechanism Unveiled: The process involves a sequence of steps:

-

Nucleophilic Attack: The lone pair of the nitrogen atom on the free amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[13][14]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, creating a better leaving group.

-

Dehydration: The hydroxyl group is eliminated as a water molecule, a step that is significantly accelerated by protonation under acidic conditions. This elimination forms a protonated imine, or iminium ion.[14]

-

Deprotonation: A base removes the final proton from the nitrogen, yielding the neutral imine product.[11][12]

The pH of the reaction is critical; the optimal range is typically between 4 and 5.[6][11] At a lower pH, the amine nucleophile is excessively protonated and rendered non-nucleophilic. At a higher pH, there is insufficient acid to catalyze the crucial dehydration step.[12]

Caption: Stepwise mechanism of acid-catalyzed imine formation.

Part 2: Reductive Amination

While imines can be isolated, they are often generated in situ and immediately reduced to form a stable secondary amine. This powerful one-pot transformation is known as reductive amination.[5][15][16] It is one of the most effective methods for forming C-N bonds and avoids the over-alkylation issues often seen with direct alkylation of amines.[15][17]

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃) For this transformation, sodium triacetoxyborohydride (STAB) has become the preeminent reducing agent.[17][18] Its utility stems from several key advantages:

-

Mildness and Selectivity: STAB is a mild reducing agent that reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[17][18] This chemoselectivity minimizes the formation of undesired alcohol byproducts.[17]

-

Broad Functional Group Tolerance: It is compatible with a wide array of functional groups, including esters, amides, and nitriles.[19]

-

Improved Safety Profile: It is significantly less toxic than alternative reagents like sodium cyanoborohydride (NaBH₃CN).[17][19]

-

Operational Simplicity: The reaction can be performed in a single pot by mixing the amine, aldehyde, and STAB, leading to high yields and clean reaction profiles.[18][20]

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocols

Safety First: 4-Aminobutyronitrile and its derivatives are nitrile-containing compounds and should be handled with care in a well-ventilated chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] Avoid inhalation of dust and contact with skin and eyes.